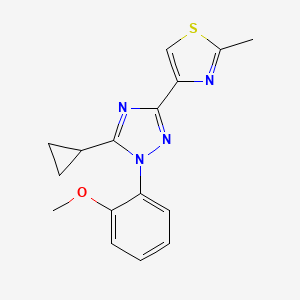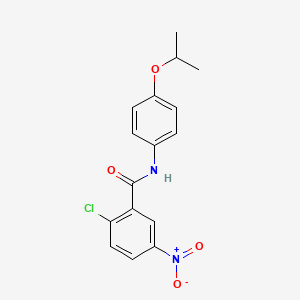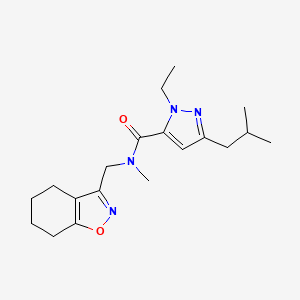
5-cyclopropyl-1-(2-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds known for their diverse range of biological activities and applications in pharmaceutical chemistry. Triazoles, in particular, are a significant class due to their robustness and versatile chemical properties, enabling their use in a variety of chemical reactions and as key motifs in drug design.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from simple precursors to complex structures. A common method for synthesizing triazole derivatives involves the click reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, although the specific compound may require alternative strategies such as the enole-mediated Dimroth rearrangement or multi-component reactions for its synthesis (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, NMR, and IR spectroscopy, providing insights into their crystal packing, bond lengths, and angles, indicative of delocalization of π-electron density within the triazole ring and interactions such as hydrogen bonding and π-π stacking that influence the compound's stability and reactivity (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into other heterocyclic systems. These reactions are often influenced by the electronic properties of the triazole ring and its substituents, which can be tailored for specific chemical or biological activities (Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular interactions, affecting its stability, formulation, and bioavailability (Dong & Wang, 2005).
Propiedades
IUPAC Name |
4-[5-cyclopropyl-1-(2-methoxyphenyl)-1,2,4-triazol-3-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-17-12(9-22-10)15-18-16(11-7-8-11)20(19-15)13-5-3-4-6-14(13)21-2/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDARVZZWIOWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN(C(=N2)C3CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(2-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)
![1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5649416.png)
![2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5649438.png)
![2-{4-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperazin-1-yl}-N-isopropylacetamide](/img/structure/B5649444.png)
![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)
![2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649456.png)
![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)

![2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649478.png)

![butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5649496.png)

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5649515.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5649518.png)